molecular formula C17H12O7 B14202798 1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- CAS No. 847802-80-6

1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)-

Cat. No.: B14202798
CAS No.: 847802-80-6
M. Wt: 328.27 g/mol
InChI Key: AWDBXGGSMBRVBQ-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- is a complex organic compound with the molecular formula C17H12O7 It is a derivative of 1,2,4-benzenetricarboxylic acid, where one of the carboxyl groups is substituted with a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- can be synthesized through a multi-step process involving the acylation of 1,2,4-benzenetricarboxylic acid. The typical synthetic route includes:

    Acylation Reaction: The introduction of the 4-methylbenzoyl group to the 1,2,4-benzenetricarboxylic acid using a Friedel-Crafts acylation reaction. This involves the use of an acyl chloride (4-methylbenzoyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-benzenetricarboxylic acid, 5-(4-methylbenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzenetricarboxylic acid: The parent compound, which lacks the 4-methylbenzoyl group.

    1,2,4,5-Benzenetetracarboxylic acid: A similar compound with an additional carboxyl group.

    Trimellitic acid: Another derivative of 1,2,4-benzenetricarboxylic acid with different substituents.

Uniqueness

1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

847802-80-6

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

IUPAC Name

5-(4-methylbenzoyl)benzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C17H12O7/c1-8-2-4-9(5-3-8)14(18)10-6-12(16(21)22)13(17(23)24)7-11(10)15(19)20/h2-7H,1H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

AWDBXGGSMBRVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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